![molecular formula C19H9F3N2OS2 B416323 14-thiophen-2-yl-12-(trifluoromethyl)-17-thia-9,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),12,14-heptaen-8-one](/img/structure/B416323.png)
14-thiophen-2-yl-12-(trifluoromethyl)-17-thia-9,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),12,14-heptaen-8-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 9-(thiophen-2-yl)-7-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-c]isoquinolin-5(6H)-one is a complex heterocyclic molecule It features a unique structure that includes a thiophene ring, a trifluoromethyl group, and a pyrido-thieno-isoquinolinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(thiophen-2-yl)-7-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-c]isoquinolin-5(6H)-one typically involves multi-step organic reactions. The process often starts with the preparation of the thiophene and pyridine intermediates, followed by their coupling under specific conditions to form the desired isoquinolinone structure. Common reagents used in these reactions include organolithium compounds, palladium catalysts, and various solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of robust catalysts and efficient purification methods, such as chromatography and recrystallization, are crucial for industrial-scale synthesis.
化学反应分析
Types of Reactions
The compound 9-(thiophen-2-yl)-7-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-c]isoquinolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The isoquinolinone core can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) under controlled temperatures.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted isoquinolinones, depending on the specific reaction conditions and reagents used.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. Their ability to interact with biological macromolecules makes them candidates for drug discovery and development.
Medicine
In medicinal chemistry, this compound and its analogs are studied for their potential therapeutic properties. They may exhibit activity against various diseases, including cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound is explored for its applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties make it suitable for use in advanced materials and devices.
作用机制
The mechanism of action of 9-(thiophen-2-yl)-7-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-c]isoquinolin-5(6H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction, gene expression, and metabolic processes.
相似化合物的比较
Similar Compounds
Thieno[3,2-b]thiophene derivatives: These compounds share a similar thiophene core and are used in organic electronics and materials science.
Pyrido[3,2-c]isoquinolinones: These compounds have a similar isoquinolinone core and are studied for their biological and medicinal properties.
Trifluoromethyl-substituted heterocycles: These compounds contain the trifluoromethyl group and are known for their enhanced chemical stability and biological activity.
Uniqueness
The uniqueness of 9-(thiophen-2-yl)-7-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-c]isoquinolin-5(6H)-one lies in its combination of structural features. The presence of the thiophene ring, trifluoromethyl group, and isoquinolinone core imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry.
属性
分子式 |
C19H9F3N2OS2 |
|---|---|
分子量 |
402.4g/mol |
IUPAC 名称 |
14-thiophen-2-yl-12-(trifluoromethyl)-17-thia-9,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),12,14-heptaen-8-one |
InChI |
InChI=1S/C19H9F3N2OS2/c20-19(21,22)11-8-12(13-6-3-7-26-13)23-18-14(11)15-16(27-18)9-4-1-2-5-10(9)17(25)24-15/h1-8H,(H,24,25) |
InChI 键 |
ROXPFBDGRVXEMD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C4=C(S3)N=C(C=C4C(F)(F)F)C5=CC=CS5)NC2=O |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(C4=C(S3)N=C(C=C4C(F)(F)F)C5=CC=CS5)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B416241.png)
![{4-[(5-Nitropyridin-2-yl)oxy]benzylidene}propanedinitrile](/img/structure/B416242.png)
![1-(3,4-dimethylphenyl)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B416243.png)
![5-[4-(5-Nitro-pyridin-2-yloxy)-benzylidene]-pyrimidine-2,4,6-trione](/img/structure/B416244.png)

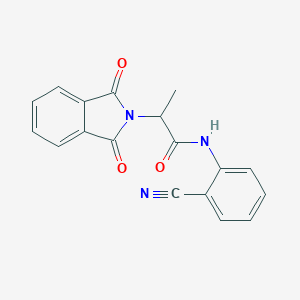
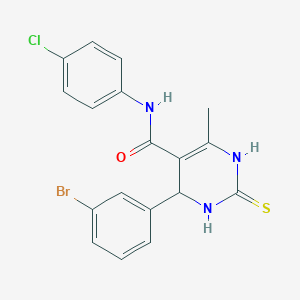
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1-[2-(2-isopropyl-4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B416251.png)
![2-[4-(2,2-dicyanovinyl)-2-methoxyphenoxy]-N-(3-nitrophenyl)acetamide](/img/structure/B416252.png)
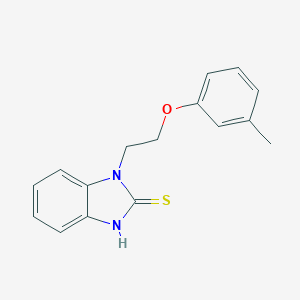
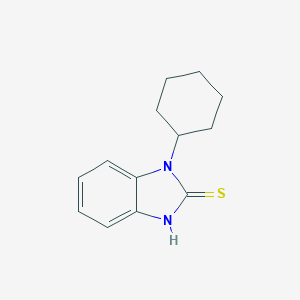
![2-{[(1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE](/img/structure/B416259.png)
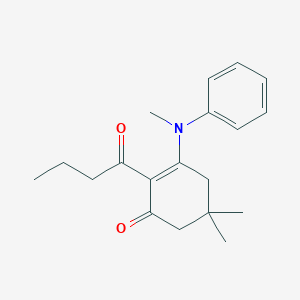
![[2-(cyclohexylthio)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B416264.png)
